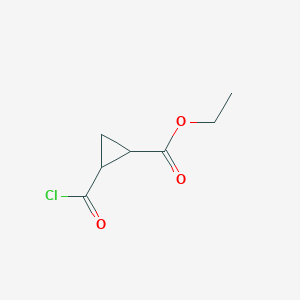
3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in the field of pharmaceuticals. This compound is also known as Fluorouracil, which is a widely used anticancer drug. The chemical structure of this compound consists of a pyrimidine ring with a fluorine atom and an ethyl group attached to it.
Wirkmechanismus
The mechanism of action of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the depletion of nucleotide pools, which ultimately results in the inhibition of DNA synthesis and cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of DNA synthesis, inhibition of cell division, and induction of apoptosis in cancer cells. It also has immunomodulatory effects, which can enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione in lab experiments include its well-established mechanism of action, its ability to inhibit DNA synthesis, and its broad-spectrum anticancer activity. However, the limitations include its toxicity and potential side effects, which can affect the accuracy of the experimental results.
Zukünftige Richtungen
For research on 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione include the development of new analogs with improved efficacy and reduced toxicity. The combination of this compound with other anticancer drugs is also an area of interest, as it can enhance the therapeutic efficacy and reduce the development of drug resistance. Additionally, the use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders, is also an area of potential research.
Synthesemethoden
The synthesis of 3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione involves the reaction of fluorine, ethyl acetoacetate, and urea in the presence of a strong base. The reaction occurs in two steps, where the first step involves the formation of 5-fluorouracil, which is then further reacted with ethyl iodide to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione has been extensively studied for its anticancer properties. It is a prodrug that gets converted to 5-fluorouracil in the body, which inhibits the synthesis of DNA and RNA, thereby preventing the growth of cancer cells. It has been used in the treatment of various types of cancer, including breast, colon, and pancreatic cancer.
Eigenschaften
| 192625-76-6 | |
Molekularformel |
C6H7FN2O2 |
Molekulargewicht |
158.13 g/mol |
IUPAC-Name |
3-ethyl-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7FN2O2/c1-2-9-5(10)4(7)3-8-6(9)11/h3H,2H2,1H3,(H,8,11) |
InChI-Schlüssel |
ZOJSVJAOJTVTKK-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CNC1=O)F |
Kanonische SMILES |
CCN1C(=O)C(=CNC1=O)F |
Synonyme |
2,4(1H,3H)-Pyrimidinedione,3-ethyl-5-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



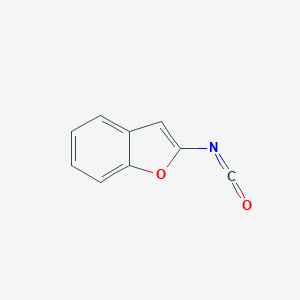
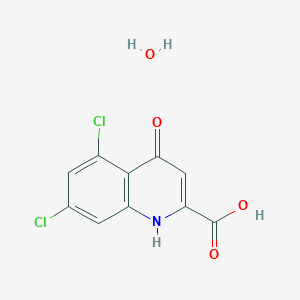

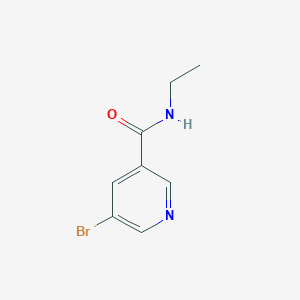

![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
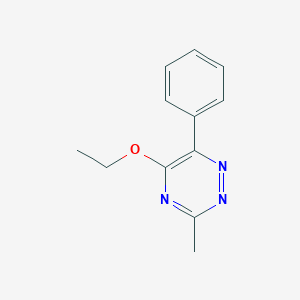
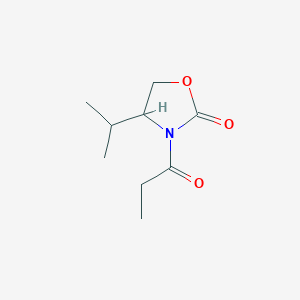
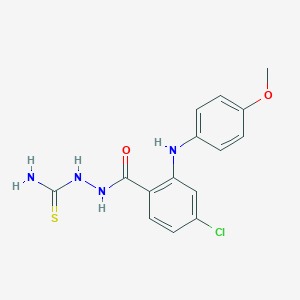

![1,3-Dimethyl-2,4-dihydroimidazo[4,5-c]pyrazol-5-one](/img/structure/B64935.png)
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
